molecular formula C28H46N2+2 B11702822 1,1'-Dinonyl-4,4'-bipyridinium

1,1'-Dinonyl-4,4'-bipyridinium

Cat. No.: B11702822
M. Wt: 410.7 g/mol
InChI Key: OLDFYTCPPFOTQH-UHFFFAOYSA-N
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Description

1,1’-Dinonyl-4,4’-bipyridinium is a derivative of bipyridinium compounds, commonly known as viologens. These compounds are characterized by their ability to undergo reversible redox reactions, making them valuable in various scientific and industrial applications. The nonyl groups attached to the nitrogen atoms in the bipyridinium structure enhance the compound’s solubility and stability in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dinonyl-4,4’-bipyridinium can be synthesized through a quaternization reaction. This involves the reaction of 4,4’-bipyridine with nonyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 1,1’-Dinonyl-4,4’-bipyridinium follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization reaction .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dinonyl-4,4’-bipyridinium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1’-Dinonyl-4,4’-bipyridinium primarily involves its redox properties. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can interact with cellular redox processes, potentially affecting cellular metabolism and signaling pathways . The molecular targets include enzymes involved in redox reactions and cellular components sensitive to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dinonyl-4,4’-bipyridinium is unique due to its specific nonyl substituents, which provide a balance between solubility and stability. This makes it particularly suitable for applications requiring organic solubility and robust redox properties .

Properties

Molecular Formula

C28H46N2+2

Molecular Weight

410.7 g/mol

IUPAC Name

1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C28H46N2/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22H2,1-2H3/q+2

InChI Key

OLDFYTCPPFOTQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC

Origin of Product

United States

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